molecular formula C22H21N3O3 B2945250 2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326928-60-2

2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2945250
CAS No.: 1326928-60-2
M. Wt: 375.428
InChI Key: PONSZTOQWHFNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Physicochemical Investigation

A study on a related pyrazoline derivative explored its synthesis and photophysical properties. This compound demonstrated potential as a fluorescent chemosensor for the selective detection of Fe3+ ions, indicating its applicability in environmental monitoring and analytical chemistry. The study highlighted its solvatochromism and ability to probe micellar environments, suggesting its use in studying surfactant systems (Salman A. Khan, 2020).

Synthesis and Biological Evaluation of Schiff Bases

Another investigation focused on Schiff bases containing triazole and pyrazole rings. These compounds exhibited antioxidant and α-glucosidase inhibitory activities, pointing towards their potential in the development of new therapeutic agents for managing oxidative stress-related diseases and diabetes. The study provided insights into their reactive properties using DFT calculations and molecular dynamics simulations (R. Pillai et al., 2019).

Tautomerism and Structural Analysis

Research into the tautomerism of NH-pyrazoles, which share structural features with the compound of interest, has advanced the understanding of their structural dynamics. X-ray crystallography and NMR spectroscopy were used to determine the predominant tautomeric forms, contributing to the broader knowledge of pyrazole chemistry and its implications in drug design and material science (P. Cornago et al., 2009).

Antitumor Properties of Benzothiazole Derivatives

A related study focused on the synthesis of benzothiazole derivatives, highlighting a compound with potent antitumor properties. The research emphasized the development of green synthesis methods using copper(II)-chelated catalysts, suggesting an approach to environmentally friendly drug synthesis with potential applications in cancer therapy (J. Mondal et al., 2014).

DNA-Interaction and Drug-Resistant Cell Lines Activity

A pyrazoline compound was synthesized and characterized for its interaction with DNA and cytotoxicity against drug-resistant tumor cells. Although it did not re-sensitize Doxorubicin-resistant breast cancer cells, the study provided valuable data on the compound's interaction with biological macromolecules, offering insights for the design of novel anticancer agents (Dimitris Matiadis et al., 2020).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-6-4-5-7-17(15)14-24-10-11-25-19(22(24)26)13-18(23-25)16-8-9-20(27-2)21(12-16)28-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONSZTOQWHFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.